molecular formula C14H13Cl4N B14074367 [5-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine

[5-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine

Cat. No.: B14074367
M. Wt: 337.1 g/mol
InChI Key: WSFPXLONLUKCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine is a complex organic compound with the molecular formula C14H13Cl4N This compound is characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable phenyl precursor, followed by the introduction of the dimethylamine group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes, followed by purification steps such as recrystallization or distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the dimethylamine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenols, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

[5-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [5-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and dimethylamine group play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorophenol: Shares structural similarities but lacks the dimethylamine group.

    2,4-Dichlorophenol: Similar chlorinated phenol structure but with fewer chlorine atoms.

    Chlorpromazine: Contains a chlorinated phenyl ring and a dimethylamine group but has a different overall structure.

Uniqueness

The uniqueness of [5-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine lies in its specific arrangement of chlorine atoms and the presence of the dimethylamine group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

5-chloro-N,N-dimethyl-2-(2,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)14-5-8(15)3-4-9(14)10-6-12(17)13(18)7-11(10)16/h3-5,7,10H,6H2,1-2H3

InChI Key

WSFPXLONLUKCGG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)Cl)C2CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.